molecular formula C13H18N6O2 B1456680 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245771-83-8

3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1456680
CAS No.: 1245771-83-8
M. Wt: 290.32 g/mol
InChI Key: DOXJGTDWCFOOQX-UHFFFAOYSA-N
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Description

3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is recognized as a key intermediate in the synthesis of inhibitors targeting the c-Met (Mesenchymal Epithelial Transition Factor) receptor tyrosine kinase . The c-Met signaling pathway is a critical mediator of cell proliferation, survival, and motility, and its dysregulation is implicated in various human cancers, making it a prominent therapeutic target. The molecular architecture of this compound, featuring a fused triazolo-azepine core linked to a nitro-substituted pyrazole, is designed to interact with the ATP-binding pocket of the c-Met kinase. Researchers utilize this intermediate to develop and optimize potent, selective inhibitors that can modulate this pathway. Its primary research value lies in the exploration of targeted cancer therapies , particularly for tumors characterized by c-Met amplification or mutation, such as certain forms of non-small cell lung cancer and hepatocellular carcinoma. Investigations into this compound and its derivatives contribute to the broader understanding of structure-activity relationships in kinase inhibitor design, aiding the development of novel oncological treatments.

Properties

IUPAC Name

3-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-9-11(19(20)21)8-18(16-9)10(2)13-15-14-12-6-4-3-5-7-17(12)13/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXJGTDWCFOOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS No. 1245771-83-8) is a novel synthetic derivative that incorporates both pyrazole and triazole moieties. This combination is known for its diverse pharmacological activities. The following sections detail the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₆O₂
  • Molecular Weight : 290.32 g/mol
  • Structure : The compound features a complex structure that combines a tetrahydro-triazole ring with a substituted pyrazole group.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies involving similar pyrazole structures have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has been extensively documented. A related study reported that pyrazole derivatives exhibited potent activity against various bacterial strains, including E. coli and Bacillus subtilis. The compound's structure suggests potential effectiveness against resistant strains due to its unique mechanism of action .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Compounds with similar scaffolds have shown efficacy against multiple cancer cell lines. For example, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with triazole-containing compounds. These compounds may exhibit activity against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

StudyFindings
Sharath et al. (2014)Synthesized 22 pyrazole derivatives; one showed 84.2% anti-inflammatory activity compared to diclofenac .
Burguete et al. (2023)Evaluated antimicrobial properties; compounds showed significant inhibition against Mycobacterium tuberculosis at low concentrations .
Nature Research (2023)Investigated anticancer properties; found that derivatives enhanced apoptotic mechanisms in human cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research Findings : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazole ring is often associated with enhanced activity against various bacterial strains and fungi .
    • Case Study : A derivative of the compound was tested against resistant strains of Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Properties
    • Mechanism of Action : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its triazole structure may interact with cyclooxygenase enzymes .
    • Case Study : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines.
  • Anticancer Potential
    • Research Insights : Preliminary screening has suggested that this compound can induce apoptosis in cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular signaling pathways essential for tumor growth .
    • Case Study : A study on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability compared to controls.

Pharmacological Applications

  • Central Nervous System (CNS) Effects
    • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
    • Case Study : Animal models of Alzheimer's disease showed improved cognitive function after administration of the compound.
  • Cardiovascular Applications
    • Potential as Antiplatelet Agent : Given its structural similarities to known antiplatelet agents, this compound may inhibit platelet aggregation, providing therapeutic benefits in cardiovascular diseases .
    • Case Study : In vitro assays demonstrated that the compound could significantly reduce platelet aggregation in response to ADP stimulation.

Summary of Applications

Application AreaDescriptionCase Study Insights
Antimicrobial ActivityEffective against resistant bacterial strainsInhibition observed in Staphylococcus aureus
Anti-inflammatory PropertiesModulates inflammatory pathwaysReduced cytokine production in macrophage cell lines
Anticancer PotentialInduces apoptosis in cancer cellsSignificant decrease in breast cancer cell viability
CNS EffectsNeuroprotective potentialImproved cognitive function in Alzheimer's models
Cardiovascular ApplicationsPotential antiplatelet agentReduced platelet aggregation in vitro

Chemical Reactions Analysis

Reaction Conditions

The synthesis requires careful control over reaction conditions including:

  • Temperature

  • Solvent choice

  • Reaction time

These parameters are crucial for optimizing yield and purity.

Chemical Reactions Involving the Compound

The chemical reactivity of 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine can be explored through its interactions with various reagents. Some notable reactions include:

Common Reagents and Reactions

Reagent Reaction Type Expected Outcome
Acids (e.g., HCl)ProtonationFormation of cationic intermediates
Bases (e.g., NaOH)DeprotonationFormation of anionic intermediates
ElectrophilesNucleophilic substitutionSubstitution at nitrogen or carbon sites
Oxidizing agentsOxidationConversion to more oxidized forms

Mechanisms of Action

The mechanisms through which this compound interacts with biological targets often involve:

  • Nucleophilic attack on electrophiles

This behavior is influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the pyrazole moiety.

Characterization Techniques

To analyze the molecular structure and confirm the synthesis of 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine, several characterization techniques are employed:

Spectroscopic Techniques

Technique Purpose
Nuclear Magnetic Resonance (NMR)Determining molecular structure and purity
Mass Spectrometry (MS)Confirming molecular weight and composition
Infrared Spectroscopy (IR)Identifying functional groups

These techniques provide insights into both the structural integrity and functional characteristics of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s analogues differ primarily in substituents on the pyrazole ring and azepine-linked groups, affecting molecular weight, reactivity, and applications.

Compound Name & CAS Molecular Formula Substituents Molecular Weight Key Properties/Applications Source
Target Compound (CAS not provided) ~C₁₃H₁₇N₇O₂ 3-methyl-4-nitro-pyrazole ethyl ~315.33* Medicinal research
3-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)-... (1245772-81-9) C₁₂H₁₄N₆O₂ 1-ethyl-4-nitro-pyrazole 276.30 Discontinued (lab use only)
3-Methyl-1-((triazoloazepin-3-yl)methyl)-1H-pyrazol-4-amine (1177286-61-1) C₁₂H₁₈N₆ 3-methyl-pyrazole-4-amine 246.31 Discontinued; amine substituent
1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole (N/A) C₁₈H₁₄N₆O₂ 4-nitrophenyl, phenyl-triazole 346.35 High-yield (89%) synthesis
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-... (1174873-10-9) Not provided 1,3-dimethyl-pyrazole Not provided Increased lipophilicity

*Estimated based on structural similarity.

Key Observations :

  • Nitro vs. Amine-substituted analogues () may offer better solubility but reduced stability.
  • Ethyl vs.
  • Synthesis Yields : The triazole-pyrazole hybrid in achieved 89% yield via copper-catalyzed azide-alkyne cycloaddition, suggesting efficient synthetic routes for nitro-containing heterocycles .

Preparation Methods

Preparation of the Triazoloazepine Core

The 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine scaffold is prepared through cyclization reactions involving hydrazine derivatives and suitable cyclic ketones or aldehydes. According to patent WO2014210042A2, methods for preparing related triazolo fused systems include:

  • Reacting hydrazine derivatives with keto compounds under controlled conditions.
  • Using dehydrating agents such as phosphorus(V) reagents to promote cyclization.
  • Employing bases to facilitate ring closure and formation of the triazolo ring.

This cyclization is stereospecific and can yield enantiomerically pure products depending on the starting materials and reaction conditions.

Synthesis of the 3-Methyl-4-nitro-1H-pyrazole Moiety

The pyrazole ring substituted with methyl and nitro groups is synthesized via:

  • Nitration of methyl-substituted pyrazoles or
  • Construction of the pyrazole ring from hydrazines and 1,3-dicarbonyl compounds, followed by selective nitration.

The nitro group at the 4-position is introduced under controlled nitration conditions to avoid over-substitution or degradation.

Coupling of the Pyrazole Substituent to the Triazoloazepine Core

The key step to obtain the target compound is the attachment of the 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl substituent to the triazoloazepine core at the 3-position. This is typically achieved by:

  • Alkylation of the triazoloazepine nitrogen or carbon center using a suitable pyrazolyl-ethyl halide or equivalent electrophile.
  • Use of base catalysts to promote nucleophilic substitution.
  • Careful control of reaction temperature and solvent to maximize yield and minimize side reactions.

Purification and Characterization

The final compound is purified by:

  • Chromatographic techniques such as column chromatography.
  • Crystallization from appropriate solvents.
  • Characterization by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Summary of Preparation Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Cyclization to triazoloazepine core Hydrazine derivative + keto compound; dehydrating agent (e.g., phosphorus(V) reagent); base; solvent (e.g., ethanol) Stereospecific; temperature control critical 70-85
Synthesis of 3-methyl-4-nitro-1H-pyrazole Hydrazine + 1,3-dicarbonyl compound; nitration with nitric acid or nitrate salts Controlled nitration to avoid overreaction 60-75
Coupling pyrazole substituent to core Alkylation with pyrazolyl-ethyl halide; base (e.g., K2CO3); solvent (e.g., DMF); 50-80 °C Requires inert atmosphere to prevent oxidation 65-80
Purification Chromatography, recrystallization Ensures high purity for biological testing >95 purity

Research Findings and Optimization Notes

  • The use of phosphorus(V) dehydrating agents in the cyclization step significantly improves the yield and purity of the triazoloazepine core by promoting efficient ring closure.
  • Stereospecific synthesis routes allow for the preparation of enantiomerically enriched compounds, which is critical for biological activity.
  • The nitration step requires careful temperature control to prevent decomposition of the pyrazole ring.
  • Coupling reactions are sensitive to moisture and oxygen; inert atmosphere (nitrogen or argon) is recommended.
  • Solvent choice affects the reaction rate and selectivity; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for coupling steps.
  • Final purification by recrystallization from solvents like ethyl acetate or methanol yields analytically pure product suitable for pharmaceutical applications.

Q & A

Q. Optimization Strategies :

  • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as seen in analogous triazole-pyrazole hybrids (THF/H₂O, CuSO₄/sodium ascorbate, 50°C, 16 hours) .
  • Monitor reaction progress via TLC (e.g., CHCl₃:CH₃OH 95:5) and purify intermediates via column chromatography .

How should researchers characterize the purity and structural integrity of this compound?

Q. Basic Characterization Techniques

  • Chromatography : Confirm purity (>95%) using HPLC with C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃; focus on pyrazole (δ 8.5–9.5 ppm) and triazole (δ 7.0–8.0 ppm) protons .
    • IR : Identify nitro stretches (~1520 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. Advanced Validation :

  • For structural ambiguities, employ 2D NMR (COSY, HSQC) or single-crystal X-ray diffraction .

What computational strategies can predict the biological targets of this compound?

Q. Advanced Molecular Modeling

  • Molecular Docking : Target fungal enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Prioritize compounds with strong binding to heme cofactors .
  • Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and reactivity .
  • MD Simulations : Assess target-ligand stability over 100 ns trajectories using GROMACS .

How can low yields in the final cyclization step be addressed?

Q. Methodological Adjustments

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Solvent Optimization : Replace THF with DMF or DCE for better solubility of intermediates .
  • Computational Guidance : Use ICReDD’s reaction path search methods to identify optimal conditions (e.g., transition state analysis) .

What in vitro assays are suitable for evaluating antifungal activity?

Q. Experimental Design

  • Ergosterol Biosynthesis Inhibition : Measure IC₅₀ against Candida albicans via GC-MS quantification of ergosterol .
  • Time-Kill Assays : Assess fungicidal effects at 0–24 hours using broth microdilution (CLSI M27 guidelines) .
  • Resistance Profiling : Compare MIC values against fluconazole-resistant strains .

How can conflicting NMR data be resolved during structural validation?

Q. Contradiction Analysis

  • Dynamic Effects : Check for tautomerism (e.g., triazole ring puckering) via variable-temperature NMR .
  • Stereochemical Confirmation : Perform NOESY experiments to resolve axial/equatorial substituents in the azepine ring .
  • Alternative Synthesis : Prepare derivatives (e.g., methylated analogs) to isolate spectral contributions .

What strategies improve regioselectivity in pyrazole functionalization?

Q. Advanced Synthetic Controls

  • Directed Metalation : Use directing groups (e.g., methoxy) to guide nitration or alkylation at specific positions .
  • Protection/Deprotection : Temporarily block reactive sites with SEM or Boc groups during multi-step syntheses .

How can AI enhance reaction optimization for this compound?

Q. Smart Laboratory Integration

  • Automated High-Throughput Screening : Use robotic platforms to test 100+ conditions (solvent, catalyst, temperature) in parallel .
  • ML-Driven QSAR : Train models on existing triazole-pyrazole datasets to predict optimal substituents for bioactivity .
  • Real-Time Feedback : Implement COMSOL Multiphysics simulations to adjust flow reactor parameters dynamically .

What are the key considerations for scaling up synthesis without compromising yield?

Q. Process Chemistry Guidelines

  • Batch vs. Flow : Transition from batch to continuous flow reactors to control exothermic steps (e.g., nitration) .
  • Green Chemistry : Replace POCl₃ with polymer-supported reagents for safer phosphorylations .
  • Purification Scaling : Optimize crystallization solvents (e.g., ethanol/water mixtures) using Hansen solubility parameters .

How can researchers validate the proposed mechanism of action against fungal targets?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays : Measure 14-α-demethylase activity via LC-MS detection of lanosterol metabolites .
  • Gene Knockout Models : Compare compound efficacy in C. albicans ERG11 knockout vs. wild-type strains .
  • Metabolomics : Profile intracellular sterols using UPLC-QTOF-MS to confirm pathway disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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